molecular formula C9H20O B088253 2,2,4,4-Tetramethylpentan-3-ol CAS No. 14609-79-1

2,2,4,4-Tetramethylpentan-3-ol

Cat. No. B088253
CAS RN: 14609-79-1
M. Wt: 144.25 g/mol
InChI Key: WFJSIIHYYLHRHB-UHFFFAOYSA-N
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Patent
US04634792

Procedure details

A solution of t-butyl bromide in ether is added slowly to magnesium stirrings until the Grignard reagent begins to form. The remainder of the alkyl bromide is then added and the mixture is stirred until all the magnesium dissolves. At 0° C., a solution of 2,2-dimethylpropionaldehyde is added and the resulting product is quenched with 1M HCl and extracted with ether and the solvent is evaporated to afford di-t-butylmethyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Br)([CH3:4])([CH3:3])[CH3:2].[Mg].[CH3:7][C:8]([CH3:12])([CH3:11])[CH:9]=[O:10]>CCOCC>[C:8]([CH:9]([OH:10])[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:12])([CH3:11])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
the resulting product is quenched with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C(C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.